3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a versatile chemical compound utilized in diverse scientific research for its potent applications and promising results. This compound is characterized by its unique structure, which includes a fluoro, methoxy, and sulfonamide group attached to a benzenesulfonamide backbone. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the fluoro and methoxy groups enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy groups but lacks the sulfonamide and morpholino groups.
3-fluoro-4-nitrophenol: Contains the fluoro and methoxy groups but has a nitro group instead of the sulfonamide group.
3-fluoro-4-methoxyphenyl-2-nitropropene: Similar structure but with a nitropropene group instead of the sulfonamide and morpholino groups.
Uniqueness
3-fluoro-4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O4S/c1-27-20-10-9-18(15-19(20)22)29(25,26)23-11-5-6-12-24-13-14-28-21(16-24)17-7-3-2-4-8-17/h2-4,7-10,15,21,23H,5-6,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQXERZMYTMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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